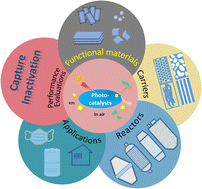Photocatalytic inactivation technologies for bioaerosols: advances and perspective
EES Catalysis Pub Date: 2023-09-15 DOI: 10.1039/D3EY00179B
Abstract
Bioaerosol control systems are urgently needed to inactivate airborne pathogenic microorganisms to prevent secondary contamination. Recently, with an increasing number of studies on the characteristics of bioaerosols, researchers have gained a better understanding of bioaerosols, which has promoted the development of bioaerosol control technology. Bioaerosol photocatalytic inactivation technology shows its superiority through excellent oxidation capacity, environmental friendliness, the absence of secondary contaminations, and good compatibility. However, there are very few available studies that comprehensively summarize and present the state of bioaerosol photocatalytic inactivation technology. This article mainly reviews the recent advances in advanced materials, combined technologies, carriers and reactors, applications and performance evaluations of photocatalytic inactivation technology. The efficiency, advantages and disadvantages of these factors are comprehensively discussed. This review also highlights the practical applications, addresses the challenges, and provides a perspective on bioaerosol photocatalytic inactivation for future research.


Recommended Literature
- [1] Stabilization of glyphosate zwitterions and conformational/tautomerism mechanism in aqueous solution: insights from ab initio and density functional theory-continuum model calculations†
- [2] Contents list
- [3] Back cover
- [4] Back cover
- [5] Radiofrequency atomization and excitation with a hot graphite cup electrode for trace element determination by atomic emission spectrometry
- [6] Side chain elongation causes a change from enthalpy driven to entropy driven binding in the molecular recognition of tetraanionic peptidesElectronic supplementary information (ESI) available: isothermal titration calorimetry, 1HNMR and NOE data. See http://www.rsc.org/suppdata/cc/b0/b003728l/
- [7] One-flask synthesis of dibenzotetraaza[14]annulene cyclic congeners bearing buta-1,3-diyne bridges†
- [8] Non-covalent organocatalysis in asymmetric oxidative C(sp3)–H bond functionalization – broadening C–H bond coupling reactions
- [9] New books
- [10] The interaction of an amorphous metal–organic cage-based solid (aMOC) with miRNA/DNA and its application on a quartz crystal microbalance (QCM) sensor†









